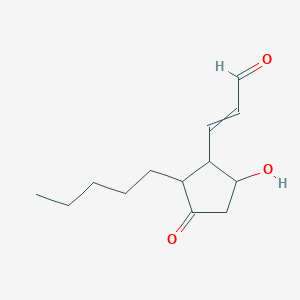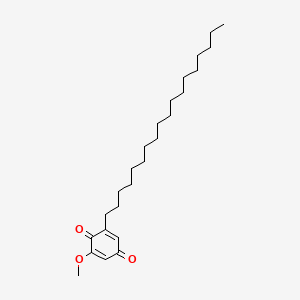
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- is a derivative of benzoquinone, characterized by the presence of a methoxy group and a long octadecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- typically involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with an octadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein, which are key players in the apoptotic process.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of an octadecyl chain and exhibits different chemical and biological properties.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This derivative has two tert-butyl groups and is used in different industrial applications.
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-methyl-: This compound has a shorter methyl group instead of an octadecyl chain.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- lies in its long octadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-based systems and materials.
特性
CAS番号 |
101339-27-9 |
|---|---|
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC名 |
2-methoxy-6-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(26)21-24(28-2)25(22)27/h20-21H,3-19H2,1-2H3 |
InChIキー |
FXWNZAIEHCFNRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)

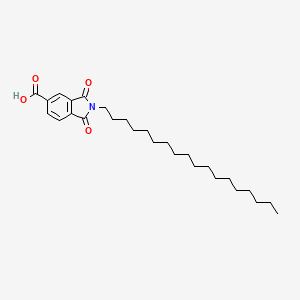
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)

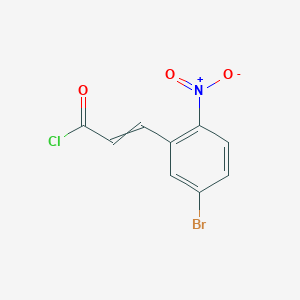
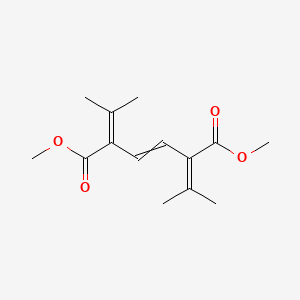
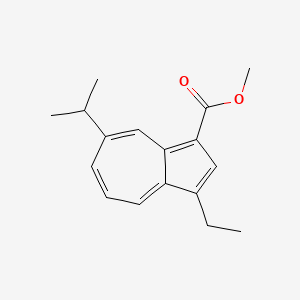
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
